molecular formula C17H16FN3O3 B2771910 3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide CAS No. 2415539-73-8

3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2771910
CAS No.: 2415539-73-8
M. Wt: 329.331
InChI Key: FOXSDPJIOXDVTJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with fluoro and methoxy groups, along with a furan ring linked to a pyrazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole moiety: The pyrazole ring is formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the furan and pyrazole rings: The furan and pyrazole rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.

    Introduction of the benzamide core: The benzamide core is introduced through an amidation reaction involving the appropriate benzoyl chloride and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzamide: Lacks the furan and pyrazole moieties, making it less complex.

    4-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide: Lacks the fluoro group, which may affect its reactivity and biological activity.

    3-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

3-fluoro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is unique due to its combination of fluoro, methoxy, furan, and pyrazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-21-14(7-8-20-21)16-6-4-12(24-16)10-19-17(22)11-3-5-15(23-2)13(18)9-11/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXSDPJIOXDVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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